N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE
Description
This compound is an acetamide derivative featuring a 2,5-dimethylfuran-3-yl substituent linked to a hydroxypropyl chain and a 2-methylphenoxy group. The hydroxypropyl moiety may enhance solubility, while the furan and methylphenoxy groups could influence binding interactions with biological targets.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-6-4-5-7-17(12)22-11-18(21)19-9-8-16(20)15-10-13(2)23-14(15)3/h4-7,10,16,20H,8-9,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBRTFLVHSYMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC(C2=C(OC(=C2)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
- Chemical Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 278.30 g/mol
- CAS Number : 1448070-74-3
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds structurally related to this compound. For instance, derivatives of acetamides were tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
Key Findings :
- Compounds with similar structural motifs exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 12.9 to 25.9 µM against MRSA .
- The compound showed bactericidal effects as indicated by the ratio of minimum bactericidal concentration (MBC) to MIC being less than or equal to 4 .
2. Anti-inflammatory Potential
The anti-inflammatory activity of this compound has been evaluated through its effects on NF-κB activation in vitro. Studies have shown that certain derivatives can attenuate lipopolysaccharide-induced NF-κB activation more effectively than their parent compounds.
Research Highlights :
- Compounds similar to this compound demonstrated a reduction in NO production in LPS-stimulated macrophages, indicating potential anti-inflammatory properties .
- The structure-activity relationship suggests that substituents on the phenyl ring significantly influence the anti-inflammatory efficacy of these compounds .
3. Antioxidant Activity
Antioxidant properties have also been attributed to acetamide derivatives related to this compound. The ability to scavenge free radicals has been tested in various biological assays.
Results Summary :
- In vitro assays indicated that several acetamide derivatives showed promising antioxidant activity by scavenging ABTS radicals and reducing reactive oxygen species (ROS) production in stimulated macrophages .
- Notably, compounds were non-cytotoxic at effective concentrations, which is crucial for therapeutic applications .
Case Studies and Experimental Data
Comparison with Similar Compounds
Research Findings and Hypotheses
- Metabolic Stability : The hydroxypropyl chain could reduce first-pass metabolism compared to methylene-linked analogs (e.g., compound h’s oxazinan group) .
- Target Selectivity : The dimethylfuran’s electron-rich nature may favor interactions with oxidoreductases or furan-sensitive bacterial targets, unlike phenyl-based protease inhibitors.
- Synthetic Feasibility : Fewer stereocenters than compounds m–o may simplify synthesis but limit stereospecific binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
